N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide
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Description
“N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s worth noting that the compound N-(4-(4-Aminobenzyl)phenyl)acetamide, which has a similar structure, has been identified1. This compound has a molecular weight of 240.3 and is typically stored in a dark place at room temperature1.
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 4-Aminobenzyl alcohol, a related compound, is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester2. However, the specific synthesis process for “N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure analysis of “N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” is not directly available. However, the InChI code for a related compound, N-(4-(4-Aminobenzyl)phenyl)acetamide, is provided1. This can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” are not readily available in the searched resources. However, 4-Aminobenzyl alcohol, a related compound, is known to be used in various organic synthesis and pharmaceutical products2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” are not directly available. However, a related compound, N-(4-(4-Aminobenzyl)phenyl)acetamide, is known to be a solid at room temperature1.Safety And Hazards
The safety and hazards associated with “N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” are not directly available. However, a related compound, 4-Aminobenzyl alcohol, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The future directions for “N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide” are not directly available. However, the use of related compounds in various fields, including organic synthesis and pharmaceutical products, suggests potential for further research and applications2.
properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-3-9-15(10-4-12)20(18,19)17(2)11-13-5-7-14(16)8-6-13/h3-10H,11,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUFWMIYYCCAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656069 |
Source
|
Record name | N-[(4-Aminophenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobenzyl)-N-methyl-p-Toluenesulfonamide | |
CAS RN |
115562-53-3 |
Source
|
Record name | N-[(4-Aminophenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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